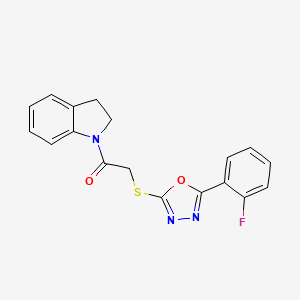

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour WAY-313201 ne sont pas largement documentées dans les sources accessibles au public. Il est généralement synthétisé par une série de réactions organiques impliquant les matières premières et les réactifs appropriés. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) and indole groups are susceptible to oxidation:

-

Thioether oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Indole oxidation : The indolin-1-yl group may oxidize to form oxindole derivatives under acidic conditions with reagents like potassium permanganate (KMnO₄) .

Example Reaction Pathway :

C18H14FN3O2SH2O2/AcOHC18H14FN3O3S (sulfoxide)excess H2O2C18H14FN3O4S (sulfone)

Reduction Reactions

The ketone and aromatic nitro groups (if present in derivatives) can undergo reduction:

-

Ketone reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ethanone group to a secondary alcohol .

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines .

Example Reaction Pathway :

C18H14FN3O2SNaBH4/EtOHC18H16FN3O2S (alcohol derivative)

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at reactive sites:

-

Aromatic substitution : The 2-fluorophenyl group may undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions .

-

Oxadiazole ring substitution : The sulfur atom in the 1,3,4-oxadiazole-2-thiolate can react with alkyl halides to form S-alkyl derivatives .

Example Table: Substitution Reactions

Cyclization and Ring-Opening Reactions

The 1,3,4-oxadiazole ring may participate in cycloaddition or ring-opening under acidic/basic conditions:

-

Ring-opening : Hydrolysis with concentrated HCl yields thiosemicarbazide intermediates .

-

Cycloaddition : Reacts with dienophiles in Diels-Alder reactions to form fused heterocycles .

Biological Activity and Reaction Implications

While direct data on this compound’s bioactivity is limited, structurally similar 1,3,4-oxadiazoles exhibit:

-

Anticancer activity : Apoptosis induction via mitochondrial depolarization and caspase-3 activation .

-

Cholinesterase inhibition : IC₅₀ values <1 μM for acetylcholinesterase (AChE) inhibition in analogs .

Key Research Findings :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The compound may function similarly by blocking targets like telomerase and topoisomerase, which are crucial for cancer cell survival and replication .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Initial studies suggest that it possesses potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains of bacteria .

- Anti-inflammatory Effects : Compounds containing the oxadiazole moiety have also been explored for their anti-inflammatory properties. The presence of the indoline structure may enhance these effects, making it a candidate for further development as an anti-inflammatory agent .

Materials Science Applications

- Fluorescent Materials : The unique structure of 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone allows it to be utilized in the development of fluorescent materials. Its photophysical properties can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Sensors : Due to its chemical stability and reactivity, the compound can be incorporated into sensor technologies for detecting environmental pollutants or biological markers. This application is particularly relevant in the field of biosensing.

Case Study 1: Anticancer Activity Assessment

A study published in ACS Omega evaluated a series of oxadiazole derivatives for their anticancer activity. The results showed that compounds with similar structures to this compound demonstrated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with structural similarities to the target compound exhibited minimum inhibitory concentrations (MICs) that were promising for further development as therapeutic agents against bacterial infections .

Mécanisme D'action

The mechanism of action of WAY-313201 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

WAY-313201 peut être comparé à d'autres composés similaires, tels que :

WAY-100635 : Un antagoniste sélectif du récepteur de la sérotonine.

WAY-267464 : Un agoniste sélectif du récepteur de l'ocytocine.

WAY-181187 : Un antagoniste sélectif du récepteur de la dopamine.

WAY-313201 est unique par sa structure moléculaire spécifique et les voies biochimiques particulières qu'il cible. Cette unicité le rend précieux pour des applications de recherche spécifiques où d'autres composés peuvent ne pas être aussi efficaces .

Activité Biologique

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, with CAS number 571904-77-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

The molecular weight is approximately 355.4 g/mol . The presence of the oxadiazole and indoline moieties contributes to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study investigated its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The findings are summarized below:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis | |

| MDA-MB 231 | 12.5 | Inhibition of cell proliferation via NF-kB |

The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Biofilm Formation : The compound has been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.

- NF-kB Pathway Modulation : It modulates the NF-kB signaling pathway, which is often dysregulated in cancer.

Case Studies

A case study involving a series of oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents on the phenyl ring significantly influenced both antimicrobial and anticancer properties .

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2S/c19-14-7-3-2-6-13(14)17-20-21-18(24-17)25-11-16(23)22-10-9-12-5-1-4-8-15(12)22/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBQZCZKATXAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.